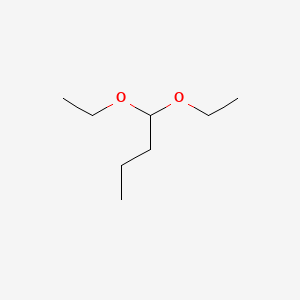

1,1-Diethoxybutane

Übersicht

Beschreibung

1,1-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is also known as butyraldehyde diethyl acetal. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications. It is an acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Diethoxybutane can be synthesized through the acetalization reaction of butyraldehyde with ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

Butyraldehyde+2EthanolAcid Catalystthis compound+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the butyraldehyde to this compound. The water produced in the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the continuous separation and purification of the product, achieving high purity levels. The process involves the use of a fixed bed model that is expanded to a simulated moving bed model, optimizing conditions such as switching time and flow rates in each section .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diethoxybutane undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to butyraldehyde and ethanol.

Oxidation: It can be oxidized to form butyric acid.

Reduction: Reduction reactions can convert it to butanol.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products

Hydrolysis: Butyraldehyde and ethanol.

Oxidation: Butyric acid.

Reduction: Butanol.

Substitution: Depending on the nucleophile, products can include butyl halides, butylamines, or butylthiols.

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

The production of 1,1-diethoxybutane can be achieved through various innovative methods that enhance efficiency and sustainability:

- Acetalization Reaction : The primary method for synthesizing DEB involves the reaction between ethanol and butanal. This process can be catalyzed using ion exchange resins or structured catalytic packings, such as Amberlyst 47 resin .

- Reactive Distillation : A notable approach is catalytic reactive distillation, which combines reaction and separation in a single unit. This method allows for higher conversions than traditional methods by continuously removing water, a by-product of the reaction .

- Simulated Moving Bed Technology : Recent studies have optimized DEB production using simulated moving bed reactors (SMBR). This technology enhances the separation efficiency of products, allowing for better yield and purity .

- Membrane Reactors : The application of dehydration membranes has been proposed to separate water from the reaction mixture effectively. This not only improves conversion rates but also reduces energy costs associated with traditional separation methods .

Biofuel Additive

This compound is recognized as a promising bio-based additive for biodiesel and its blends with conventional diesel fuels. It offers several advantages:

- Enhanced Cetane Index : DEB improves the ignition quality of biodiesel, making it more suitable for use in diesel engines .

- Oxidation Stability : The addition of DEB enhances the oxidation stability of biodiesel, prolonging its shelf life and performance .

- Reduction of Emissions : Incorporating DEB into biodiesel blends has been shown to reduce nitrogen oxide emissions during combustion .

Process Development and Optimization

Research has focused on optimizing the synthesis processes for this compound to make them more cost-effective and environmentally friendly:

- Techno-Economic Analysis : Several studies have conducted techno-economic comparisons of different production methods for DEB, evaluating factors such as conversion rates, required equipment size, and operational costs .

- Simulation Studies : Process simulations using software like Aspen Plus have been employed to analyze the thermodynamics and kinetics involved in DEB synthesis, facilitating better design and implementation of production processes .

Innovative Production Methods

A comprehensive study by Ion Agirre at the University of the Basque Country explored innovative reaction systems for producing this compound from renewable sources. His research highlighted:

- The effectiveness of using dehydration membranes in combination with conventional distillation to achieve optimal production efficiency.

- A proposed industrial-scale process that integrates these technologies to maximize yield while minimizing costs .

Parametric Analysis in Fixed-Bed Reactors

Another significant study investigated the synthesis of DEB in fixed-bed reactors through parametric analysis. Key findings included:

- The identification of optimal reactor temperatures that maximize productivity.

- The development of a simulation model that accurately predicts production outcomes based on varying operational parameters .

Data Tables

Wirkmechanismus

The mechanism of action of 1,1-diethoxybutane involves its ability to form stable acetals, which can protect carbonyl groups in organic synthesis. The acetal formation is a reversible process, allowing for the temporary protection of reactive aldehyde or ketone groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Diethoxyethane: Similar structure but with an ethyl group instead of a butyl group.

1,1-Diethoxypropane: Similar structure but with a propyl group instead of a butyl group.

1,1-Diethoxyhexane: Similar structure but with a hexyl group instead of a butyl group.

Uniqueness

1,1-Diethoxybutane is unique due to its specific chain length and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity differ from those of its shorter or longer chain analogs, making it suitable for specific applications where other acetals may not be as effective.

Biologische Aktivität

1,1-Diethoxybutane (DEB) is an acetal compound that has garnered attention for its potential applications as a fuel additive and in various chemical processes. This article explores the biological activity of DEB, focusing on its toxicity, metabolic effects, and potential therapeutic applications based on diverse research findings.

This compound is synthesized from ethanol and butanal through catalytic processes. Its chemical structure is represented as , indicating it contains two ethoxy groups attached to a butane backbone. This structure contributes to its unique properties and biological interactions.

Short-term Oral Toxicity

A significant study conducted on the oral toxicity of DEB involved male Sprague-Dawley rats administered various doses over four weeks. The findings revealed notable effects on organ weights and serum biochemistry:

- Testis and Thymus : High doses (200 mg/kg) resulted in a 30% reduction in testis weight and a 46% reduction in thymus weight.

- Biochemical Changes : There were significant reductions in serum lactate dehydrogenase (LDH), uric acid, and blood platelet counts at high doses. Additionally, serum corticosterone levels were depressed across various treatment groups .

Histopathological Effects

Histological examinations indicated moderate to marked degeneration of seminiferous tubules in the testes of high-dose animals, alongside reduced sperm density in the epididymis. Mild liver changes were also observed across all dose levels .

Metabolic Activity

Research has shown that DEB undergoes metabolic transformations that can lead to the production of formic acid, a compound known for its ocular toxicity. This raises concerns regarding the safety profile of DEB when used as an additive in fuels .

Fuel Additive Potential

DEB has been investigated as a potential alternative fuel additive due to its favorable properties compared to traditional biodiesels. Its use can enhance combustion efficiency while reducing harmful emissions. Studies indicate that blending DEB with biodiesel could mitigate issues related to high particle emissions and NOx emissions commonly associated with biodiesel .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

1,1-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHXZFGCCJLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063119 | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3658-95-5 | |

| Record name | 1,1-Diethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.